1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde oxime is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chlorophenyl group, a triazole ring, and an oxime functional group
Mechanism of Action
Target of Action
Oximes, in general, have been studied for their significant roles as acetylcholinesterase reactivators . They are also known to exhibit anti-allergic activities .
Mode of Action
Oximes, such as 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde oxime, are organic compounds that belong to the imines. They have the general formula RR’C=N−OH, where R is an organic side-chain . In the formation of oximes, the nitrogen acts as a nucleophile in competition with oxygen. Reaction with oxygen gives the reversible formation of a hemiketal, while reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
Many oximes are known to inhibit over 40 different kinases, including amp-activated protein kinase (ampk), phosphatidylinositol 3-kinase (pi3k), cyclin-dependent kinase (cdk), and others .
Pharmacokinetics
The pharmacokinetics of multi-component therapeutics is a great technical challenge, which has led to significant limitations in understanding the efficacies and toxicities of combination drugs .
Result of Action
Oximes, in general, have been reported to exhibit significant effects on both allergic asthma and allergic itching .
Action Environment
It is known that environmental factors can influence the action, efficacy, and stability of drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde oxime typically involves the following steps:
Formation of the Triazole Ring:
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using a suitable chlorinated aromatic compound.
Oxime Formation: The final step involves the conversion of the aldehyde group to an oxime using hydroxylamine under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime group can be reduced to form amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Substituted triazole derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde oxime can be compared with other triazole derivatives and oxime compounds:
Similar Compounds: Examples include 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde and 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde hydrazone.
Uniqueness: The presence of both the triazole ring and the oxime group in this compound provides unique chemical reactivity and potential biological activity compared to other similar compounds.
Properties
IUPAC Name |
(NE)-N-[[1-(4-chlorophenyl)triazol-4-yl]methylidene]hydroxylamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN4O/c10-7-1-3-9(4-2-7)14-6-8(5-11-15)12-13-14/h1-6,15H/b11-5+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCXHNZGGTPMYAO-VZUCSPMQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(N=N2)C=NO)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N2C=C(N=N2)/C=N/O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.